molecular formula C11H12N4O2 B5991434 4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxamide

4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxamide

Cat. No.: B5991434
M. Wt: 232.24 g/mol
InChI Key: ULDMECQCUGYHIE-UHFFFAOYSA-N
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Description

4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a 2-hydroxybenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxamide typically involves the reaction of 2-hydroxybenzylamine with a suitable pyrazole derivative. One common method includes the condensation of 2-hydroxybenzylamine with 1H-pyrazole-3-carboxylic acid or its derivatives under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the 2-hydroxybenzylamino moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the carboxamide group may produce primary amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-hydroxybenzyl)amino]phenol: This compound shares a similar structure with 4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxamide but has a phenol moiety instead of a pyrazole ring.

    4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This compound contains an indole ring and a pyrimidinyl group, making it structurally related but distinct from the pyrazole derivative.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both the 2-hydroxybenzylamino and carboxamide groups on the pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2-hydroxyphenyl)methylamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-11(17)10-8(6-14-15-10)13-5-7-3-1-2-4-9(7)16/h1-4,6,13,16H,5H2,(H2,12,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDMECQCUGYHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(NN=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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